molecular formula C12H9ClINO3S B14844959 2-(Benzyloxy)-6-iodopyridine-4-sulfonyl chloride

2-(Benzyloxy)-6-iodopyridine-4-sulfonyl chloride

Katalognummer: B14844959
Molekulargewicht: 409.63 g/mol
InChI-Schlüssel: APGYXOKFEBRVQK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Benzyloxy)-6-iodopyridine-4-sulfonyl chloride is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a benzyloxy group, an iodine atom, and a sulfonyl chloride group attached to a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-6-iodopyridine-4-sulfonyl chloride typically involves multiple steps. One common method starts with the iodination of a pyridine derivative, followed by the introduction of the benzyloxy group through a nucleophilic substitution reaction. The final step involves the sulfonylation of the pyridine ring to introduce the sulfonyl chloride group. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and ensure consistent quality.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Benzyloxy)-6-iodopyridine-4-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom and sulfonyl chloride group can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles or electrophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the major product would be a new aryl or alkyl pyridine derivative. In substitution reactions, the products would vary based on the substituents introduced.

Wissenschaftliche Forschungsanwendungen

2-(Benzyloxy)-6-iodopyridine-4-sulfonyl chloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

    Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor modulators.

    Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(Benzyloxy)-6-iodopyridine-4-sulfonyl chloride depends on its specific application. In chemical reactions, its reactivity is influenced by the presence of the benzyloxy, iodine, and sulfonyl chloride groups, which can participate in various chemical transformations. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 2-(Benzyloxy)-6-iodopyridine-4-sulfonyl chloride include other pyridine derivatives with different substituents, such as:

  • 2-(Benzyloxy)-6-bromopyridine-4-sulfonyl chloride
  • 2-(Benzyloxy)-6-chloropyridine-4-sulfonyl chloride
  • 2-(Benzyloxy)-6-fluoropyridine-4-sulfonyl chloride

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and properties. The presence of the iodine atom, in particular, makes it suitable for coupling reactions and other transformations that are not as easily achieved with other halogenated derivatives.

Eigenschaften

Molekularformel

C12H9ClINO3S

Molekulargewicht

409.63 g/mol

IUPAC-Name

2-iodo-6-phenylmethoxypyridine-4-sulfonyl chloride

InChI

InChI=1S/C12H9ClINO3S/c13-19(16,17)10-6-11(14)15-12(7-10)18-8-9-4-2-1-3-5-9/h1-7H,8H2

InChI-Schlüssel

APGYXOKFEBRVQK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)COC2=NC(=CC(=C2)S(=O)(=O)Cl)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.